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Compound of Interest

Compound Name: Pretomanid-D5

Cat. No.: B15136256

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and
synthesis of Pretomanid-D5, a deuterated analog of the anti-tuberculosis drug Pretomanid.
This document is intended for researchers, scientists, and professionals involved in drug
development and medicinal chemistry.

Introduction

Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent that has
been approved for the treatment of multi-drug-resistant tuberculosis (MDR-TB) and extensively
drug-resistant tuberculosis (XDR-TB).[1] Pretomanid-D5 is a stable, isotopically labeled
version of Pretomanid, where five hydrogen atoms have been replaced by deuterium. Such
deuterated compounds are invaluable tools in pharmaceutical research, particularly in
pharmacokinetic studies, as they can be used as internal standards for quantitative analysis by
mass spectrometry.[2]

Chemical Structure

The chemical structure of Pretomanid-D5 is characterized by a nitroimidazooxazine core. The
five deuterium atoms are located on the oxazine ring, as depicted in the structure below.

Chemical Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzylloxy}-6,7-dihydro-5H-imidazo[2,1-b]
[2][3]oxazine-d5
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SMILES: FC(F)(F)OC(C=C1)=CC=C1CO[C@@]2([2H])C([2H])([2H])OC3=NC(--INVALID-LINK-
-=0)=CN3C2([2H])[2H][2]

Physicochemical and Pharmacokinetic Properties of
Pretomanid

While specific quantitative data for Pretomanid-D5 is not readily available in the public domain,
the physicochemical and pharmacokinetic properties of the parent compound, Pretomanid, are

well-documented and provide a crucial reference.

Property Value Reference
Molecular Formula C14H12F3N30s [4]
Molecular Weight 359.26 g/mol [1]
Cmax (200 mg, single dose) 1.7 pg/mL [4]
Tmax (fed or unfed) 4-5 hours [4]
AUC (200 mg, fasted) ~28.1 pgehr/mL [4]
AUC (200 mg, fed) ~51.6 pgehr/mL [4]
Plasma Protein Binding ~86.4% [3]
Volume of Distribution (fasted) ~180+51.3L [4]
Clearance (fasted) ~7.6 L/h [4]
Biological Activity (MIC) Value (pg/mL) Reference
M. tuberculosis (drug- 0.005 - 0.48 5]

susceptible & resistant)

M. bovis, M. africanum, M.

<0.0312 - 0.125

[5]

pinnipedii
M. ulcerans <4 to =216 [5]
M. canettii 8 [5]
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Synthesis of Pretomanid

The synthesis of Pretomanid has been approached through various routes, often starting from
nitroimidazole derivatives and chiral building blocks. The synthesis of Pretomanid-D5 would
follow a similar pathway, utilizing deuterated starting materials. A representative synthetic
approach is detailed below, based on published literature.[6][7]

General Synthetic Scheme

A common strategy involves the coupling of a protected chiral glycidol derivative with a 2-halo-
4-nitroimidazole, followed by the introduction of the trifluoromethoxybenzyl side chain and
subsequent cyclization.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-bromo-4-nitro-1H-imidazole

This key intermediate can be prepared from 4-nitroimidazole through bromination.[7] Milder and
safer methods have been developed to avoid the use of hazardous reagents.[7]

Step 2: Coupling with a Protected (R)-Glycidol Derivative

(R)-glycidol, protected with a suitable group such as tert-butyldimethylsilyl (TBS), is reacted
with 2-bromo-4-nitro-1H-imidazole.[6] The choice of protecting group is critical to minimize side
reactions.[6] For the synthesis of Pretomanid-D5, a deuterated (R)-glycidol-d5 would be used
in this step.

Step 3: Introduction of the Side Chain

The resulting secondary alcohol is then alkylated with 4-(trifluoromethoxy)benzyl bromide to
introduce the side chain.[8]

Step 4: Deprotection and Cyclization

The protecting group is removed, and the molecule undergoes intramolecular cyclization to
form the final Pretomanid product.[6] This step is often performed as a one-pot reaction.[6]

Mechanism of Action of Pretomanid
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Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its
mechanism of action is twofold, targeting both replicating and non-replicating bacteria.[9]

» Aerobic (Replicating) Conditions: Pretomanid inhibits the synthesis of mycolic acids, which
are essential components of the mycobacterial cell wall.[5]

» Anaerobic (Non-replicating) Conditions: It acts as a respiratory poison through the release of
nitric oxide.[9]

The activation of Pretomanid is a critical step in its mechanism. It is activated by the
deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of cofactor F420
(F420H2).[1][9] The regeneration of F420H2 is linked to the pentose phosphate pathway.[10]

Visualizations
Pretomanid Activation and Mechanism of Action

Mycobacterium t berculosis

Click to download full resolution via product page

Caption: Pretomanid activation pathway and dual mechanism of action.

General Synthetic Workflow for Pretomanid
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Caption: A generalized workflow for the synthesis of Pretomanid and its deuterated analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15136256#pretomanid-d5-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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